molecular formula C15H20O2 B3378415 4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one CAS No. 1423032-61-4

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one

Cat. No.: B3378415
CAS No.: 1423032-61-4
M. Wt: 232.32 g/mol
InChI Key: FBXHXQTUCQMXPY-UHFFFAOYSA-N
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Description

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one is a cyclohexanone derivative featuring a hydroxyl group at the 4-position and a 4-isopropylphenyl substituent. Structurally, it combines a ketone moiety with aromatic and aliphatic groups, which influence its physicochemical and biological properties. Cyclohexanone derivatives are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals . For instance, phenylcyclohexane analogs are utilized as plasticizers, stabilizers for propellants, and bioactive agents in drug discovery .

Properties

IUPAC Name

4-hydroxy-4-(4-propan-2-ylphenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-11(2)12-3-5-13(6-4-12)15(17)9-7-14(16)8-10-15/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXHXQTUCQMXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-(propan-2-yl)benzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.

    Procedure: The cyclohexanone is reacted with 4-(propan-2-yl)benzaldehyde under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 4-oxo-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one.

    Reduction: Formation of 4-hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)cyclohexanone (CAS 499-76-3)

This compound shares the cyclohexanone core and a hydroxyphenyl substituent but lacks the isopropyl group. The absence of the isopropyl group reduces steric hindrance and lipophilicity compared to the target compound.

4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7)

Here, the hydroxyl group is replaced by a dimethylamino (-N(CH₃)₂) group. This compound is listed in pharmaceutical databases (e.g., ChEMBL) as a research intermediate, suggesting utility in drug discovery .

4-(propan-2-yl)cyclohex-2-en-1-one (CAS 2158-61-4)

This enone derivative features a cyclohexenone ring (with a conjugated double bond) and an isopropyl group. The α,β-unsaturated ketone system increases reactivity in Michael addition reactions, distinguishing it from the saturated cyclohexanone core of the target compound. Its applications include synthetic intermediates for fragrances or polymers .

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

This structurally complex derivative (synthesized via ethylacetoacetate and benzaldehyde condensation) includes ester, hydroxyl, and phenyl groups. Its crystal structure adopts a chair conformation with intermolecular hydrogen bonding, leading to columnar packing . Such derivatives are explored as stabilizers for propellants and bioactive peptides, highlighting the role of substituents in modulating stability and bioactivity .

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Functional Groups Substituents Notable Properties Applications
4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one 260.33 g/mol Ketone, Hydroxyl 4-isopropylphenyl High lipophilicity, hydrogen-bond donor Potential stabilizer, drug candidate
4-(4-Hydroxyphenyl)cyclohexanone 202.25 g/mol Ketone, Hydroxyl 4-hydroxyphenyl Moderate polarity, crystalline solid Organic synthesis
4-(Dimethylamino)-4-phenylcyclohexan-1-one 231.33 g/mol Ketone, Dimethylamino Phenyl Basic, enhanced solubility in acidic media Pharmaceutical intermediate
4-(propan-2-yl)cyclohex-2-en-1-one 152.23 g/mol α,β-unsaturated ketone Isopropyl Reactive enone system Polymer/fragrance synthesis
Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate 376.41 g/mol Ketone, Hydroxyl, Ester Methyl, phenyl, ester groups High melting point (510–512 K), hydrogen bonding Propellant stabilizer, bioactive agent

Biological Activity

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one, also known by its chemical formula C15_{15}H20_{20}O2_2, is an organic compound characterized by a cyclohexanone core substituted with a hydroxy group and a 4-(propan-2-yl)phenyl group. This unique structure endows the compound with distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Information

PropertyValue
Molecular FormulaC15_{15}H20_{20}O2_2
Molecular Weight232.32 g/mol
SMILESCC(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)O
InChIInChI=1S/C15H20O2/c1-11(2)...

The compound's structure features a cyclohexanone ring that contributes to its reactivity and interactions with biological targets. The presence of the hydroxy group enhances its ability to form hydrogen bonds, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, potentially through interference with cell membrane integrity or metabolic pathways. The specific mechanisms are still under investigation, but preliminary data suggest that it may act by disrupting essential enzymatic functions in microbial cells.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins. In vitro assays have reported IC50_{50} values indicating significant inhibition of COX-1 and COX-2 activities, comparable to established anti-inflammatory drugs .

Table: Inhibitory Potency Against COX Enzymes

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
This compound26.04 ± 0.3631.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. Its structure allows for effective binding to target sites, potentially altering signal transduction pathways or inhibiting enzyme activity directly. The hydroxy group plays a critical role in enhancing these interactions through hydrogen bonding.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential use as an antibiotic agent.
  • Anti-inflammatory Research : In a controlled study involving carrageenan-induced paw edema in rats, the compound showed a marked reduction in inflammation compared to control groups, supporting its development as an anti-inflammatory drug candidate.
  • Enzyme Inhibition Studies : Further research has focused on the compound's ability to inhibit specific enzymes involved in metabolic processes, indicating its potential role in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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